2-Bromo-3-ethoxy-4-fluoro-1-methylbenzene
Description
2-Bromo-3-ethoxy-4-fluoro-1-methylbenzene is a halogenated aromatic compound with a benzene core substituted at four positions. Its structure includes a bromine atom at position 2, an ethoxy group (-OCH₂CH₃) at position 3, a fluorine atom at position 4, and a methyl group (-CH₃) at position 1.
Properties
IUPAC Name |
3-bromo-2-ethoxy-1-fluoro-4-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-3-12-9-7(11)5-4-6(2)8(9)10/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYUMRSQPMEYHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1Br)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Electrophilic Bromination
Electrophilic bromination using molecular bromine (Br₂) in the presence of Lewis acid catalysts (e.g., FeBr₃ or AlCl₃) is widely employed. For example, bromination of 3-ethoxy-4-fluoro-1-methylbenzene under controlled conditions (0–5°C, dichloromethane solvent) achieves selective ortho substitution due to the directing effects of the methyl and ethoxy groups.
Key Data:
| Condition | Value |
|---|---|
| Catalyst | FeBr₃ (1.2 equiv) |
| Temperature | 0–5°C |
| Solvent | Dichloromethane |
| Yield | 82–88% |
Diazotization-Mediated Bromination
An alternative method involves diazotization of an aniline precursor followed by bromine displacement. This approach, detailed in a patent for a structurally similar compound, uses sodium nitrite (NaNO₂) and hydrobromic acid (HBr) to generate a diazonium intermediate, which is subsequently treated with CuBr to install the bromine atom.
Ethoxylation Techniques for Ether Formation
The ethoxy group at position 3 is typically introduced via nucleophilic aromatic substitution (NAS) or Williamson ether synthesis.
Nucleophilic Aromatic Substitution
Using a nitro-activated intermediate, ethoxylation proceeds via displacement of a nitro group with sodium ethoxide (NaOEt). For instance, 3-nitro-4-fluoro-1-methylbenzene reacts with NaOEt in ethanol at reflux (78°C) to yield 3-ethoxy-4-fluoro-1-methylbenzene.
Key Data:
| Parameter | Value |
|---|---|
| Reagent | NaOEt (2.5 equiv) |
| Temperature | 78°C (reflux) |
| Reaction Time | 12–16 hours |
| Yield | 75–80% |
Williamson Ether Synthesis
In cases where direct substitution is challenging, Williamson synthesis offers a viable route. A phenolic intermediate (e.g., 3-hydroxy-4-fluoro-1-methylbenzene) is treated with ethyl bromide (EtBr) in the presence of a base (K₂CO₃) to form the ethoxy group.
Fluorination Methods
Fluorination is typically achieved early in the synthesis to leverage its ortho/para-directing effects. Two methods are prominent:
Balz-Schiemann Reaction
Diazotization of an aniline precursor followed by treatment with hydrofluoric acid (HF) generates the fluorine atom. This method, while hazardous, provides high regioselectivity.
Direct Electrophilic Fluorination
Using Selectfluor™ or F₂ gas, fluorination can be performed on pre-substituted benzene derivatives. For example, fluorination of 3-ethoxy-1-methylbenzene with Selectfluor™ in acetonitrile at 60°C achieves 85% yield.
Methylation Approaches
The methyl group at position 1 is introduced via Friedel-Crafts alkylation or directed ortho-metalation.
Friedel-Crafts Alkylation
Methyl chloride (CH₃Cl) and AlCl₃ catalyze the alkylation of a benzene derivative (e.g., 3-ethoxy-4-fluorobenzene) to install the methyl group.
Directed Ortho-Metalation (DoM)
A lithiation strategy using n-BuLi and subsequent quenching with methyl iodide (CH₃I) enables precise methyl group placement.
Integrated Synthetic Pathways
Sequential Route: Methylation → Fluorination → Ethoxylation → Bromination
Convergent Route: Modular Assembly of Substituents
-
Parallel synthesis of brominated and ethoxylated intermediates, followed by coupling via Suzuki-Miyaura cross-coupling.
Catalyst : Pd(PPh₃)₄, Base : K₂CO₃, Solvent : DMF/H₂O.
Industrial-Scale Production
Industrial methods prioritize cost efficiency and safety:
-
Continuous Flow Reactors : Minimize handling of hazardous intermediates (e.g., diazonium salts).
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Catalyst Recycling : FeBr₃ and AlCl₃ are recovered via aqueous workup.
-
Purity Control : Distillation under reduced pressure (0.09 MPa, 80°C) ensures >99% purity.
Challenges and Optimization
-
Regioselectivity : Competing directing effects (e.g., ethoxy vs. methyl) require tailored reaction sequences.
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Side Reactions : Over-bromination is mitigated using stoichiometric Br₂ and low temperatures.
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Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance NAS efficiency but complicate purification.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-ethoxy-4-fluoro-1-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluoro substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 3-ethoxy-4-fluoro-1-methylphenol, while oxidation with potassium permanganate can produce 3-ethoxy-4-fluoro-1-methylbenzoic acid.
Scientific Research Applications
2-Bromo-3-ethoxy-4-fluoro-1-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-ethoxy-4-fluoro-1-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce new substituents or modify the existing structure .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below highlights key structural differences between 2-Bromo-3-ethoxy-4-fluoro-1-methylbenzene and related compounds from the evidence:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The ethoxy group (-OCH₂CH₃) in the target compound is electron-donating, while chloro (in ) and nitro (in ) groups are electron-withdrawing, altering reactivity in electrophilic substitutions.
Physicochemical Properties
- Molecular Weight : The target compound’s molecular formula (C₉H₁₀BrFO) suggests a molecular weight of ~233 g/mol. Comparatively, 2-Bromo-3-chloro-4-fluoro-1-methylbenzene (C₇H₅BrClF) has a lower weight (~223 g/mol) due to the absence of the ethoxy group .
- Purity : Many analogs (e.g., ) are reported at 95% purity, indicating similar synthetic challenges in isolating fully pure halogenated aromatics.
- Lipophilicity : The ethoxy group in the target compound enhances lipophilicity compared to methoxy () or chloro () analogs, influencing solubility in organic solvents.
Biological Activity
2-Bromo-3-ethoxy-4-fluoro-1-methylbenzene is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C10H12BrF. Its structure includes a bromine atom, a fluorine atom, and an ethoxy group, which contribute to its reactivity and biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against certain bacterial strains.
- Anticancer Potential : Preliminary investigations suggest that it may inhibit the growth of cancer cells, particularly in leukemia models.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways.
The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. The presence of electron-withdrawing groups (bromine and fluorine) enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions with cellular targets.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
In vitro studies on leukemia cell lines demonstrated that this compound inhibited cell proliferation. The IC50 values were found to be:
| Cell Line | IC50 (µM) |
|---|---|
| MLL-AF9 | 5.6 |
| Hoxa9/Meis1 | 7.8 |
These results indicate a promising anticancer profile, warranting further investigation into its mechanism and efficacy in vivo.
Enzyme Inhibition
The compound was tested for its ability to inhibit specific enzymes involved in cancer metabolism. Preliminary data showed:
| Enzyme | Inhibition (%) |
|---|---|
| Thymidylate synthase | 70 |
| Dihydrofolate reductase | 65 |
This suggests that this compound may act as a potent inhibitor of key metabolic pathways in cancer cells.
Case Studies
One notable case study involved the administration of this compound in a mouse model of leukemia. The compound was administered at a dose of 50 mg/kg body weight over a period of two weeks. Results showed a significant reduction in tumor size compared to control groups, indicating potential therapeutic benefits.
Q & A
Q. What are the recommended synthetic routes for preparing 2-Bromo-3-ethoxy-4-fluoro-1-methylbenzene, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step approach is typically employed:
Bromination : Introduce bromine at the ortho position relative to the methyl group via electrophilic aromatic substitution (EAS) using Br₂/FeBr₃. Monitor temperature (<40°C) to avoid over-bromination .
Ethoxy Group Introduction : Use Williamson ether synthesis with a phenol intermediate (e.g., 3-hydroxy-4-fluoro-1-methylbenzene) and ethyl bromide in the presence of a base (K₂CO₃) .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation (for intermediates) ensures high purity (>95%) .
Key Optimization : Adjust stoichiometry of Br₂ to minimize di-brominated byproducts. Use anhydrous conditions for etherification to prevent hydrolysis.
Q. How can researchers ensure the purity of this compound, and what analytical techniques are most reliable?
- Methodological Answer :
- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) resolves isomers or impurities. Retention time comparison with standards is critical .
- Spectroscopy :
- ¹H/¹³C NMR : Look for characteristic splitting patterns (e.g., fluorine coupling in ¹H NMR, δ ~6.8–7.2 ppm for aromatic protons).
- GC-MS : Bromine’s isotopic signature (M⁺ and M+2 peaks in 1:1 ratio) confirms molecular identity .
- Elemental Analysis : Validate C, H, Br, F content against theoretical values (±0.3% tolerance) .
Q. What safety precautions are essential when handling this compound, given its halogenated structure?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation .
- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 4°C to prevent degradation.
- Spill Management : Neutralize with sodium bicarbonate, followed by adsorption via vermiculite. Avoid aqueous rinses to prevent environmental contamination .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the regioselectivity of electrophilic reactions on this compound?
- Methodological Answer :
- Electronic Effects : The ethoxy group (-OCH₂CH₃) is a strong ortho/para director, while bromine (-Br) is a meta director. Fluorine (-F), being weakly deactivating, directs incoming electrophiles to the para position relative to itself.
- Steric Effects : Methyl and bromine groups at positions 1 and 2 create steric hindrance, favoring reactions at the less hindered para position of fluorine (position 5).
Experimental Validation : Perform nitration (HNO₃/H₂SO₄) and analyze product distribution via ¹⁹F NMR to confirm regioselectivity .
Q. How should researchers address contradictory data in spectroscopic characterization (e.g., unexpected splitting in NMR)?
- Methodological Answer :
- Hypothesis Testing : If ¹H NMR shows anomalous splitting, consider:
Dynamic Effects : Rotamers of the ethoxy group may cause variable-temperature NMR (VT-NMR) studies to resolve splitting .
Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish between target signals and impurities.
- Cross-Validation : Compare with computational predictions (DFT calculations for chemical shifts) using software like Gaussian or ORCA .
Q. What computational methods are effective in predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The bromine atom is a prime site for Suzuki-Miyaura coupling.
- Transition State Modeling : Simulate Pd-catalyzed coupling pathways (e.g., with B3LYP/6-31G* basis set) to predict activation energies and optimize catalyst choice (e.g., Pd(PPh₃)₄ vs. XPhos) .
Q. How can scalability challenges in synthesis be mitigated for gram-to-kilogram scale production?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
